N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine
Description
N-[(4-Chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a pyrimidine-based heterocyclic compound featuring a 1H-pyrazole substituent at the 6-position and a 4-chlorobenzylamine group at the 4-position. This structure combines a rigid pyrimidine core with aromatic and polar substituents, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or targeted therapies. Its synthesis typically involves nucleophilic substitution reactions between 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine and 4-chlorobenzylamine under controlled conditions .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-pyrazol-1-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5/c15-12-4-2-11(3-5-12)9-16-13-8-14(18-10-17-13)20-7-1-6-19-20/h1-8,10H,9H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNIURCVBXJPJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Pyrazole Group: The pyrazole moiety is introduced via a cyclization reaction involving hydrazines and 1,3-dicarbonyl compounds.
Attachment of the 4-Chlorophenylmethyl Group: This step often involves a nucleophilic substitution reaction where the pyrimidine core is reacted with a 4-chlorobenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimalarial and antileishmanial agent.
Biological Research: The compound is used in molecular docking studies to understand its interaction with biological targets.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a broader class of pyrimidine derivatives functionalized with pyrazole and arylalkylamine groups. Key structural analogs include:
Key Observations :
- Core Heterocycle : Pyrimidine derivatives (e.g., target compound and ) are more common in kinase-targeted drug design than pyridazine analogs (e.g., ) due to their electronic complementarity to ATP-binding pockets.
- Substituent Effects : The 4-chlorobenzyl group in the target compound enhances lipophilicity (logP ~3.5–4.0, estimated) compared to trifluoroethyl (logP ~2.5, ) or naphthalenylmethyl (logP ~5.0, ) groups. This influences membrane permeability and target binding.
- Bioactivity : Compounds with bulkier substituents (e.g., naphthalenylmethyl in ) show enhanced anticancer activity, while smaller groups (e.g., trifluoroethyl in ) favor receptor modulation.
Physicochemical Properties
- Stability : Pyrimidine derivatives with electron-withdrawing groups (e.g., 4-chloro in the target compound and ) show greater metabolic stability than those with electron-donating substituents (e.g., methoxy in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
